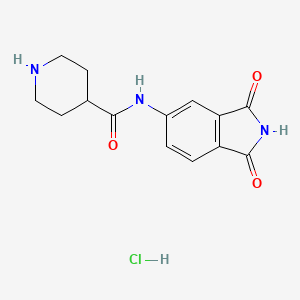

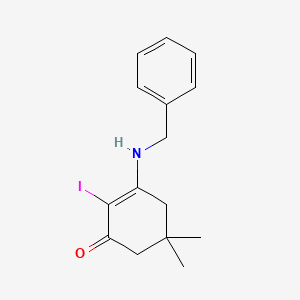

![molecular formula C23H27N3O2 B2739306 1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 848743-20-4](/img/structure/B2739306.png)

1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as MBP, is a synthetic compound that has been studied for its potential applications in scientific research. MBP belongs to the class of compounds known as benzimidazoles, which have been shown to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.

Applications De Recherche Scientifique

Molecular Structures and Cytotoxicity

Palladium(II) and platinum(II) complexes with benzimidazole ligands have been synthesized as potential anticancer compounds. The structures of these complexes were elucidated using physico-chemical techniques, including density functional theory (DFT) for geometry optimization, vibrational assignments, and molecular orbital description. The study revealed square-planar geometries around the metallic center through coordination bonds, indicating strong interactions between the metal and the ligands. These complexes displayed activity against several cancer cell lines (MCF-7, HCT, and Hep-G2), comparable to cis-platin, showcasing their potential in cancer therapy (Ghani & Mansour, 2011).

Heterocycles Synthesis

The compound has been utilized as a synthon in the regiospecific synthesis of various five and six-membered heterocycles, demonstrating significant versatility. By cyclocondensation with bifunctional heteronucleophiles, it aids in the efficient synthesis of compounds with masked or unmasked aldehyde functionality. This highlights its utility in creating heterocyclic structures, which are crucial in drug design and discovery (Mahata et al., 2003).

Chemical Analog Design

New pyrrole derivatives, designed as chemical analogs of 1,4-dihydropyridines drugs for developing new calcium channel blockers, were synthesized. These compounds showed promising biological activity and low acute toxicity, indicating their potential as future pharmacological agents. The synthesis approach underscores the strategic use of the benzimidazole derivative in creating new molecules with potential therapeutic applications (Ivan et al., 2021).

Catalytic Activity

Pd(II) complexes with ONN pincer ligand, involving benzimidazole, demonstrated excellent catalytic activity towards the Suzuki-Miyaura reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, essential in organic synthesis and pharmaceutical manufacturing. The study of these complexes provides insight into designing more efficient catalysts for organic synthesis (Shukla et al., 2021).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-16(2)12-13-25-21-7-5-4-6-20(21)24-23(25)17-14-22(27)26(15-17)18-8-10-19(28-3)11-9-18/h4-11,16-17H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGRRMHEDBEFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

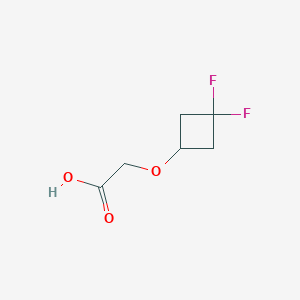

![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)

![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)

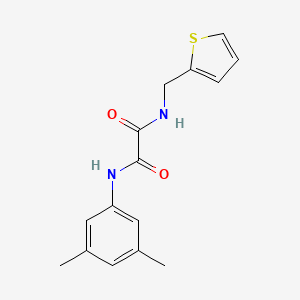

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)

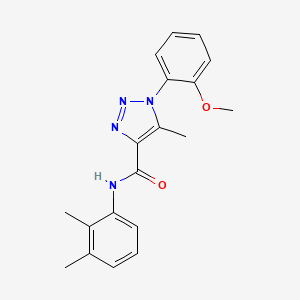

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)

![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)

![8-[((1Z,3Z)-3-bromo-4-phenyl-1-azabuta-1,3-dienyl)amino]-7-[(2-chlorophenyl)me thyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)